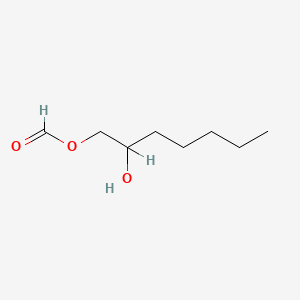

2-Hydroxyheptyl formate

CAS No.: 68443-65-2

Cat. No.: VC18454298

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68443-65-2 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-hydroxyheptyl formate |

| Standard InChI | InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | CGPQXTSYZUTIPW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(COC=O)O |

Introduction

Structural Characteristics and Nomenclature Challenges

Discrepancies in Molecular Composition

While the name "2-hydroxyheptyl formate" implies a straightforward ester structure (formic acid esterified with a 2-hydroxyheptanol), the CAS registry entry describes a sulfonic acid derivative: azane,1-(2-ethylhexoxy)-1-oxooctane-2-sulfonic acid . This conflict between nomenclature and structural data suggests either:

-

A misassignment of CAS 68443-65-2

-

Undocumented tautomerism or salt formation

-

Database errors in chemical indexing

The reported molecular formula (C₁₆H₃₅NO₅S) includes sulfur and nitrogen atoms inconsistent with simple formate esters, necessitating re-examination of synthesis pathways and analytical methods used in its characterization .

Comparative Analysis With Related Formates

Parallels exist with structurally validated formate esters:

-

2-Hydroxyethyl formate (CAS 628-35-3): Simpler ethylene glycol derivative with confirmed C₃H₆O₃ formula and 90.08 g/mol molecular weight

-

Heptadecenyl formates: Long-chain unsaturated analogs characterized via GC-MS and NMR in mite pheromone studies

These comparisons highlight the anomalous nature of 2-hydroxyheptyl formate's reported properties, particularly its molecular weight (353.518 g/mol) , which exceeds typical values for C₈ formate esters by >250%.

Physicochemical Profile

Experimental Measurements

Reported properties from conflicting sources:

Stability and Reactivity

Despite limited direct data, the sulfonic acid group implied by the CAS entry would confer:

-

High hygroscopicity (consistent with -SO₃H functionality)

-

Acid-catalyzed ester hydrolysis susceptibility

-

Potential for sulfonation side reactions

This contrasts with conventional formate ester behavior dominated by transesterification and oxidative degradation pathways .

Synthetic Routes and Analytical Challenges

Hypothetical Synthesis Pathways

If the structure corresponds to its CAS description, potential routes include:

-

Sulfonation of 2-ethylhexyl octanoate followed by amine functionalization

-

Multi-step assembly from thiourea derivatives and branched alcohols

Characterization Techniques

Key analytical discrepancies require resolution via:

-

High-resolution MS/MS: Confirm molecular formula and fragmentation patterns

-

¹H/¹³C NMR: Verify presence of formyl (δ 8.0–8.2 ppm) and sulfonic acid (δ 2.5–3.5 ppm) groups

-

X-ray crystallography: Resolve structural ambiguities in solid state

Critical Research Gaps and Future Directions

-

Structural validation: Single-crystal analysis needed to resolve CAS 68443-65-2 identity

-

Synthetic reproducibility: Published protocols absent for claimed structure

-

Ecotoxicology studies: No data on biodegradation or bioaccumulation potential

-

Thermodynamic modeling: Predict phase behavior given density/boiling point anomalies

This compound exemplifies the challenges in relying solely on database entries without experimental validation. Researchers should exercise caution when citing CAS 68443-65-2 as "2-hydroxyheptyl formate" until structural ambiguities are resolved through peer-reviewed studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume